2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid
Description
2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by an aminophenyl substituent at the 2-position and a carboxylic acid group at the 5-position of the benzimidazole core. This structure confers unique physicochemical properties, such as amphotericity (due to the basic amine and acidic carboxylic acid groups) and hydrogen-bonding capacity, which influence its solubility and biological interactions.
Properties
IUPAC Name |
2-(2-aminophenyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(18)19)7-12(11)17-13/h1-7H,15H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDNOKJFWGSTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444096 | |
| Record name | 2-(2-Aminophenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190121-97-2 | |
| Record name | 1H-Benzimidazole-6-carboxylic acid, 2-(2-aminophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190121-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminophenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction
In the first step, o-phenylenediamine reacts with 2-nitrobenzoic acid under acidic conditions (typically hydrochloric acid or acetic acid) to form 2-(2-nitrophenyl)-1H-benzimidazole-5-carboxylic acid. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon of the carboxylic acid, followed by cyclodehydration. Elevated temperatures (80–120°C) and prolonged reaction times (8–12 hours) are required to achieve yields of 60–75%.
Reduction Step
The nitro group is reduced to an amino group using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like tin(II) chloride in hydrochloric acid. Hydrogenation at 40–60 psi H₂ pressure and 50°C for 4–6 hours achieves >90% conversion, while SnCl₂ reduction in ethanol/HCl at reflux for 2 hours yields 70–85% product. Post-reduction purification via recrystallization from ethanol/water mixtures enhances purity to >98%.
Key Reaction Equations:
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Condensation:
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Reduction:
Trichloroacetamidate-Mediated Synthesis
An alternative method employs methyl trichloroacetamidate as a cyclizing agent, enabling milder conditions and improved functional group tolerance.
Reaction Mechanism
o-Phenylenediamine reacts with methyl trichloroacetamidate in the presence of trifluoroacetic acid (TFA) to form 2-trichloromethylbenzimidazole intermediates. Hydrolysis with aqueous NaOH subsequently yields the carboxylic acid derivative. This method avoids harsh acidic conditions and reduces side reactions, achieving 65–80% yields in 3–5 hours at room temperature.
Advantages and Limitations
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Advantages :
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No requirement for high temperatures or strong mineral acids.
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Compatible with electron-withdrawing substituents on the phenyl ring.
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Limitations :
Microdroplet-Assisted Accelerated Synthesis
Recent advancements in electrospray ionization microdroplet chemistry have enabled rapid, solvent-free synthesis of benzimidazole derivatives.
Procedure
A mixture of o-phenylenediamine and carboxylic acid (e.g., formic acid) is electrosprayed to generate charged microdroplets (~1–10 µm diameter). Reactions occur within milliseconds at the droplet interface, facilitated by extreme pH gradients and confined solvation environments. For this compound, this method achieves >95% conversion in <1 second at ambient temperature.
Mechanistic Insights
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Protonation : Carboxylic acids become highly protonated at the droplet surface, acting as C-centered electrophiles.
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Nucleophilic Attack : The amine group of o-phenylenediamine attacks the protonated carboxylic acid, forming an acyclic intermediate.
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Cyclodehydration : Rapid water elimination yields the benzimidazole core, accelerated by interfacial electric fields.
Temperature Optimization:
Comparative Analysis of Synthesis Methods
| Parameter | Traditional Method | Trichloroacetamidate | Microdroplet |
|---|---|---|---|
| Reaction Time | 12–18 hours | 3–5 hours | <1 second |
| Yield | 60–75% | 65–80% | >95% |
| Temperature | 80–120°C | 25°C | Ambient |
| Catalyst | HCl/AcOH | TFA | None |
| Purification | Recrystallization | Column Chromatography | Direct MS |
Key Observations :
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The microdroplet method offers unparalleled speed and efficiency but requires specialized equipment.
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Trichloroacetamidate-mediated synthesis balances mild conditions with moderate yields.
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Traditional methods remain viable for large-scale production despite longer durations.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The carboxylic acid group can participate in condensation reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride or tin(II) chloride.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Condensation: Amides can be formed using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Condensation: Amides or esters.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of 2-(2-Aminophenyl)-1H-benzimidazole exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans and Aspergillus niger .
- Anticancer Potential : The compound has been investigated for its cytotoxic effects on several cancer cell lines, including prostate (PC-3), breast (MCF-7), and lung (A-549) cancers. Notably, certain metal complexes derived from this compound have demonstrated higher cytotoxicity than traditional chemotherapeutics like cisplatin .
2. Biological Research
- Enzyme Inhibition Studies : The compound serves as a valuable probe in studying enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes makes it a candidate for further exploration in drug discovery .
- Chemosensors : The benzimidazole derivatives are explored for their potential in luminescence chemistry, particularly as chemosensors for detecting metal ions .
3. Industrial Applications
- Synthesis of Advanced Materials : 2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid is being investigated for use in synthesizing advanced materials, including polymers and dyes, due to its unique chemical structure .
Synthesis Methodologies
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : A common synthetic route involves the cyclization of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. This method allows the formation of the benzimidazole core effectively.
- One-Pot Synthesis : Recent methodologies have reported efficient one-pot reactions that convert carboxylic acids into benzimidazoles, showcasing high yields and mild reaction conditions .
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, preventing the substrate from accessing the enzyme. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Key Observations :
- Ortho-Substituent Specificity : The 2-nitrophenyl analog (ortho-nitro) exhibits strong analgesic activity, while the 3-nitrophenyl (meta-nitro) derivative lacks this effect, highlighting the critical role of substituent position .
- Amino vs. Hydroxy Groups: The amino group in the target compound may enhance interactions with biological targets (e.g., receptors or enzymes) through hydrogen bonding or π-π stacking, whereas hydroxyl groups (as in and ) are often involved in antioxidant or kinase inhibition activities .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Ionization Effects: The carboxylic acid and amino groups in the target compound create pH-dependent solubility, favoring ionization in physiological conditions.
Biological Activity
2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid (CAS No. 190121-97-2) is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C14H11N3O2
- Molecular Weight: 251.26 g/mol
- Structure: The compound features a benzimidazole core with an amino group and a carboxylic acid substituent, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes, which can disrupt cellular processes in pathogens and cancer cells.
- Antimicrobial Activity: Studies indicate that it exhibits significant antibacterial and antifungal properties, making it a potential candidate for treating infections caused by resistant strains.
Antimicrobial Activity
Research has demonstrated that this compound possesses potent antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values reported were as low as 3.12 μg/mL against these pathogens .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it was effective against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant cytotoxicity .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | MRSA | 3.12 μg/mL | |
| Antifungal | Candida albicans | 4.5 μg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | 15 μM | |
| Anticancer | A549 (Lung Cancer) | 20 μM |
Case Study: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of various benzimidazole derivatives was assessed, highlighting that this compound exhibited superior activity compared to traditional antibiotics against resistant bacterial strains. This positions the compound as a promising lead in the development of new antimicrobial agents .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are essential for therapeutic applications. Toxicity studies indicate that the compound has a relatively low toxicity profile at effective doses, making it suitable for further development .
Q & A
Q. What are the established synthetic routes for 2-(2-aminophenyl)-1H-benzimidazole-5-carboxylic acid, and what key reaction conditions are required?
The compound is typically synthesized via cyclization of precursor amides under acidic conditions. For example, refluxing N-(2-aminophenyl)-2-chloro-5-nitrobenzamide in glacial acetic acid initiates intramolecular cyclization to form the benzimidazole core . Subsequent hydrolysis or functionalization at the 5-position introduces the carboxylic acid group. Reaction optimization should focus on temperature control (e.g., 80–100°C) and stoichiometric ratios to minimize byproducts like nitro-reduction intermediates.
Q. How can researchers confirm the structural integrity of synthesized this compound?
Characterization relies on a combination of spectral and analytical methods:
- ESI-MS : To verify molecular weight (e.g., observed [M+H]+ at m/z 256.2 matches the theoretical mass of C14H10N3O2) .
- Elemental Analysis : Confirms purity and empirical formula (e.g., C: 64.85%, H: 6.23%, N: 8.42%) .
- 1H/13C NMR : Distinct peaks for the benzimidazole protons (δ 7.2–8.1 ppm) and carboxylic acid resonance (δ 170–175 ppm in 13C) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Initial screening often includes:
- Antioxidant assays : DPPH radical scavenging or FRAP to assess redox potential .
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., IC50 determination) .
- UV absorption profiling : To evaluate photostability or UVA/UVB absorption for photoprotective applications .
Advanced Research Questions
Q. How can conflicting bioactivity data between similar benzimidazole derivatives be resolved?
Contradictions often arise from substituent effects. For example, replacing the 5-carboxylic acid group with ester or amide moieties alters solubility and bioavailability, impacting antiproliferative outcomes . Methodological steps include:
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents at the 2-aminophenyl or 5-carboxylic acid positions.
- Computational docking : To compare binding affinities with target proteins (e.g., COX-2 or DNA topoisomerases) .
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes or plasma protein binding assays.
Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?
Single-crystal X-ray diffraction using SHELXL is optimal for determining bond lengths, angles, and hydrogen-bonding networks. Key steps:
- Crystal growth : Slow evaporation from DMF/acetic acid mixtures enhances crystal quality .
- Data refinement : SHELXL’s robust algorithms handle high-resolution data and twinning, common in heterocyclic systems .
- Validation : Check for R-factor convergence (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How should researchers address low yields in the cyclization step of the synthesis?
Low yields may stem from incomplete ring closure or side reactions. Mitigation strategies include:
- Catalyst screening : Lewis acids (e.g., ZnCl2) can accelerate cyclization .
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., uncyclized amides) and adjust reaction pH or solvent polarity .
Q. What advanced techniques are used to study the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics with proteins like kinases or receptors.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
- Cryo-EM : For visualizing compound binding to large macromolecular complexes (e.g., ribosomes) at near-atomic resolution .
Data Contradiction and Validation
Q. How can discrepancies between computational predictions and experimental bioactivity be reconciled?
- Force field adjustments : Use QM/MM hybrid methods for more accurate docking simulations.
- Solvent effects : Include explicit solvent models in MD simulations to account for hydration dynamics.
- Experimental replication : Validate computational hits across multiple cell lines or enzymatic assays .
Q. What methodologies validate the compound’s antioxidant mechanism in complex biological systems?
- ROS detection assays : Fluorescent probes (e.g., DCFH-DA) in live-cell imaging.
- Gene expression profiling : RNA-seq to identify pathways modulated by oxidative stress (e.g., Nrf2/ARE) .
- In vivo models : Zebrafish or murine studies to assess redox balance and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
